molecular formula C21H23NO B1192264 BB-0300674

BB-0300674

Número de catálogo: B1192264
Peso molecular: 305.421
Clave InChI: RPLFNJRZTWWRMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BB-0300674 is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (CAS 1046861-20-4) and a molecular weight of 235.27 g/mol. It is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . This compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it pharmacologically relevant for central nervous system (CNS) drug development. Its physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, a solubility of 0.24 mg/mL in aqueous media, and a log P (octanol-water partition coefficient) of 2.15 (XLOGP3), indicating moderate lipophilicity .

Propiedades

Fórmula molecular

C21H23NO

Peso molecular

305.421

Nombre IUPAC

(1RS,2SR)-2-(Benzylamino)-1-(phenylethynyl)cyclohexanol

InChI

InChI=1S/C21H23NO/c23-21(16-14-18-9-3-1-4-10-18)15-8-7-13-20(21)22-17-19-11-5-2-6-12-19/h1-6,9-12,20,22-23H,7-8,13,15,17H2

Clave InChI

RPLFNJRZTWWRMD-UHFFFAOYSA-N

SMILES

OC1(C#CC2=CC=CC=C2)C(NCC3=CC=CC=C3)CCCC1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BB-0300674;  BB 0300674;  BB0300674;  Molecule 55; 

Origen del producto

United States

Comparación Con Compuestos Similares

(3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrClO₂
  • Molecular Weight : 233.26 g/mol
  • Key Differences :
    • Lacks the methyl group present in BB-0300674, reducing steric hindrance in cross-coupling reactions.
    • Lower bioavailability score (0.48 vs. 0.55 for BB-0300674) due to reduced solubility (0.18 mg/mL) .
  • Applications : Primarily used in Suzuki reactions for aryl-aryl bond formation.

(6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₃BBrCl₂O₂
  • Molecular Weight : 268.25 g/mol
  • Key Differences: Additional chlorine substituent enhances electrophilicity but reduces BBB permeability. Higher log P (2.87 vs.

Functional Analogs

5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Differences: Contains a hydroxy-dihydroisoquinolinone core instead of a boronic acid group, enabling hydrogen-bonding interactions. Lower synthetic accessibility (3.12 vs. 2.07 for BB-0300674) due to multi-step synthesis requiring hydroxylation and cyclization .
  • Applications : Used in kinase inhibition studies for cancer therapeutics.

5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

  • Molecular Formula: C₉H₆BrNO₂
  • Molecular Weight : 240.05 g/mol
  • Inhibits CYP1A2 (vs.

Comparative Data Tables

Table 1: Physicochemical Properties

Property BB-0300674 (3-Bromo-5-chlorophenyl)boronic acid 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Weight (g/mol) 235.27 233.26 163.17
Log P (XLOGP3) 2.15 2.03 1.02
Solubility (mg/mL) 0.24 0.18 1.56
TPSA (Ų) 40.46 40.46 49.33
Bioavailability Score 0.55 0.48 0.67

Table 2: Pharmacological Profiles

Property BB-0300674 5-Bromo-1H-indole-2-carboxylic acid
BBB Permeability Yes No
CYP Inhibition None CYP1A2
GI Absorption High Moderate
Synthetic Accessibility 2.07 3.45

Research Findings and Implications

  • BB-0300674 outperforms (3-Bromo-5-chlorophenyl)boronic acid in solubility and bioavailability , making it superior for oral drug formulations .
  • Compared to 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one, BB-0300674’s boronic acid group enables unique covalent binding to serine proteases, relevant in protease inhibitor design .
  • The absence of CYP inhibition in BB-0300674 reduces drug-drug interaction risks compared to 5-Bromo-1H-indole-2-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BB-0300674
Reactant of Route 2
Reactant of Route 2
BB-0300674

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.